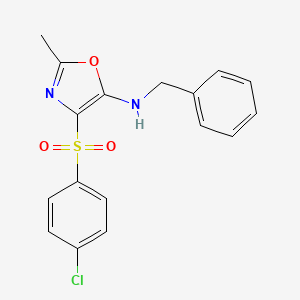

N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

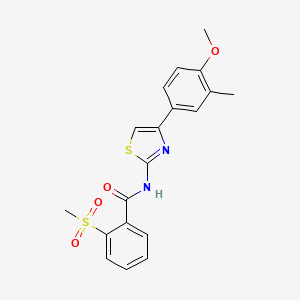

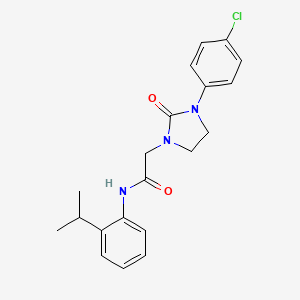

“N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine” is a compound that belongs to a class of molecules known as N-acyl-α-amino acids, 1,3-oxazol-5 (4 H )-ones, N -acyl-α-amino ketones, and 1,3-oxazoles derivatives . These compounds bear a 4- [ (4-chlorophenyl)sulfonyl]phenyl moiety .

Synthesis Analysis

The synthesis of similar compounds typically starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5- (4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis

The structures of these compounds are confirmed by spectral (UV-Vis, FT-IR, MS, 1 H- and 13 C-NMR) data and elemental analysis results .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Physical And Chemical Properties Analysis

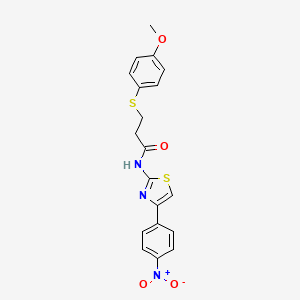

The physical and chemical properties of these compounds are characterized using spectral data (UV-Vis, FT-IR, MS, 1 H- and 13 C-NMR) and elemental analysis . The lipophilic character of the compounds, expressed by the clogP value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .Wissenschaftliche Forschungsanwendungen

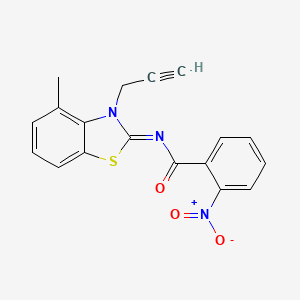

Transition-metal-free Intermolecular Amination

An efficient transition-metal-free intermolecular benzylic amidation with sulfonamides has been developed, showcasing the potential for environmentally friendly intermolecular amidation processes. This method allows for the generation of various valuable nitrogen-containing compounds, highlighting its utility in the synthesis of complex organic molecules (Fan et al., 2009).

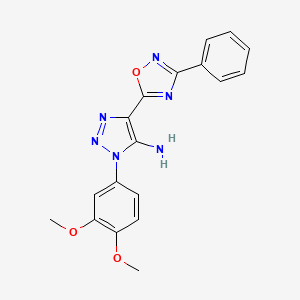

Synthesis and Antimicrobial Activities

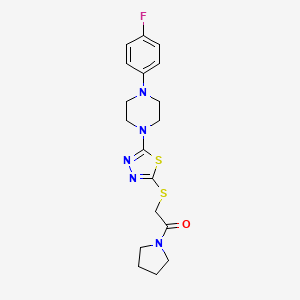

New 1,2,4-triazole derivatives have been synthesized, demonstrating good to moderate antimicrobial activities against various microorganisms. This research underlines the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antiviral Activity of Sulfonamides

The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has shown certain anti-tobacco mosaic virus activities, indicating the potential of these compounds in antiviral applications (Chen et al., 2010).

Synthesis of Formazans as Antimicrobial Agents

The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been explored for antimicrobial applications, demonstrating moderate activity against bacterial and fungal strains (Sah et al., 2014).

Development of Thermally Stable Copolymers

The synthesis of aromatic poly(imide amide benzimidazole) copolymers showcases the potential for creating materials with high thermal stability and solubility in specific solvents, indicating their usefulness in high-performance applications (Wang & Wu, 2003).

Proton Conductive Polyimide Ionomer Membranes

Research into sulfonated polyimide copolymers containing NH, OH, or COOH groups for use in proton conductive membranes highlights the importance of these functional groups in improving proton conductivity, especially under low humidity conditions (Saito et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

The promising therapeutic potential of these compounds has led to ongoing research . Future work may involve designing, obtaining, and characterizing novel analogs with a 4- [ (4-bromophenyl)sulfonyl]phenyl fragment and evaluating their in silico and in vitro antimicrobial, antioxidant, and toxicity properties with the aim of identifying new biologically active compounds .

Eigenschaften

IUPAC Name |

N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-12-20-17(24(21,22)15-9-7-14(18)8-10-15)16(23-12)19-11-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCLZYKTVLTSOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-[4-(3-cyanopyrazin-2-yl)-2-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2890271.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2890274.png)

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea](/img/structure/B2890276.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2890277.png)

![Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B2890281.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2890282.png)

![N~1~-(2-chlorophenyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2890287.png)